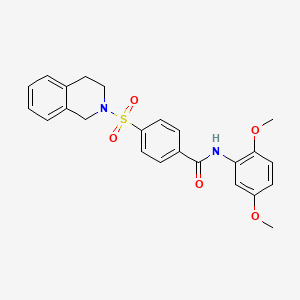

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-30-20-9-12-23(31-2)22(15-20)25-24(27)18-7-10-21(11-8-18)32(28,29)26-14-13-17-5-3-4-6-19(17)16-26/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCGPYKRYJSIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide is a novel benzamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 378.46 g/mol

This compound features a sulfonamide group attached to a dihydroisoquinoline moiety and a dimethoxyphenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymatic targets:

- Inhibition of Aldo-Keto Reductase AKR1C3 :

- Impact on Cell Proliferation :

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have investigated the effects of this compound on various cancer models:

-

Breast Cancer Model :

- In vitro studies demonstrated that treatment with the compound led to reduced viability in breast cancer cell lines, correlating with decreased AKR1C3 activity. The results suggest potential for development as a therapeutic agent in breast cancer treatment.

- Prostate Cancer Model :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide to improve yield and purity?

- Methodology :

- Use multi-step protocols with chromatographic monitoring (HPLC or TLC) to track intermediates and final product purity .

- Optimize reaction parameters (e.g., solvent polarity, temperature gradients) based on functional group reactivity. For example, sulfonylation steps may require anhydrous conditions to prevent hydrolysis, while amide coupling could benefit from catalysts like EDCI/DMAP .

- Purification via recrystallization or column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound from byproducts .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the presence of the dihydroisoquinoline ring (δ 2.8–3.5 ppm for CH groups), sulfonyl group (δ ~3.8 ppm), and dimethoxyphenyl moiety (δ 3.7–3.9 ppm for OCH) .

- IR : Identify key functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm, amide C=O at 1650–1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 545.63 for CHNOS) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology :

- Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) using IC measurements to quantify potency .

- Use cell-based viability assays (MTT or ATP-luciferase) to evaluate cytotoxicity against cancer or normal cell lines .

- Prioritize targets based on structural analogs (e.g., sulfonamide-containing compounds with known activity against carbonic anhydrases or HDACs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s bioactivity?

- Methodology :

- Synthesize analogs with modifications to the dihydroisoquinoline ring (e.g., halogenation at C3/C4) or dimethoxyphenyl group (e.g., replacing OCH with CF) .

- Compare IC values across analogs to identify critical substituents. For example, bulky groups on the sulfonamide may sterically hinder target binding .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with protein targets like kinases or GPCRs .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Control for off-target effects via siRNA knockdown or CRISPR-edited cell lines .

- Analyze batch-to-batch purity variations (e.g., trace solvents or isomers) using LC-MS and re-test biological activity .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

- Methodology :

- Conduct hydrolysis/photolysis studies under controlled pH and UV light to identify degradation products .

- Use LC-QTOF-MS to characterize metabolites in simulated environmental matrices (e.g., soil/water systems) .

- Apply QSAR models to predict ecotoxicity (e.g., LC for aquatic organisms) based on functional group contributions .

Notes for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate spectral data against reference standards .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity trends .

- Ethical Compliance : Adhere to OECD guidelines for environmental toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.